Fluorine-18
Overview
Description
Fluorine-18 is a radioactive isotope of fluorine with a half-life of approximately 109.7 minutes . It is widely used in positron emission tomography (PET) imaging due to its favorable nuclear decay properties and ability to form stable bonds with carbon, making it an ideal tracer for various biochemical processes .
Scientific Research Applications
Fluorine-18 is extensively used in scientific research, particularly in the fields of chemistry, biology, medicine, and industry .
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Chemistry: : this compound is used to study various chemical reactions and mechanisms. It is also used in the synthesis of this compound labeled compounds for use in PET imaging .
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Biology: : In biological research, this compound is used to study metabolic pathways and enzyme activities. It is also used to label biomolecules, such as proteins and nucleic acids, to study their interactions and functions .
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Medicine: : this compound is widely used in PET imaging to diagnose and monitor various diseases, including cancer, cardiovascular diseases, and neurological disorders . The most common this compound labeled compound used in medicine is fluorodeoxyglucose (FDG), which is used to image glucose metabolism in tissues .
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Industry: : In the industrial sector, this compound is used in the development of new materials and in quality control processes .
Preparation Methods
Fluorine-18 is typically produced in a cyclotron by bombarding a target material, such as oxygen-18 enriched water, with high-energy protons . This process results in the formation of this compound fluoride ions, which can then be used in various chemical reactions . The preparation methods can be broadly categorized into nucleophilic and electrophilic fluorination .
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Nucleophilic Fluorination: : This method involves the use of this compound fluoride ions in a nucleophilic substitution reaction. The fluoride ions are generated in aqueous media and then dried using azeotropic distillation . The dried fluoride ions are then reacted with a suitable precursor to form the desired this compound labeled compound .
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Electrophilic Fluorination: : In this method, molecular this compound is used as an electrophile to react with a precursor . This method is less common due to the challenges associated with handling molecular this compound .
Chemical Reactions Analysis
Fluorine-18 undergoes various types of chemical reactions, including nucleophilic substitution, electrophilic substitution, and addition reactions .
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Nucleophilic Substitution: : This is the most common reaction involving this compound. It typically involves the reaction of this compound fluoride ions with a precursor containing a good leaving group, such as a tosylate or mesylate . The major product of this reaction is a this compound labeled compound.
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Electrophilic Substitution: : This reaction involves the use of molecular this compound as an electrophile to react with an aromatic compound . The major product is an aromatic compound labeled with this compound.
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Addition Reactions: : this compound can also participate in addition reactions, such as the addition of this compound to alkenes or alkynes .
Mechanism of Action
The mechanism of action of fluorine-18 involves its decay by positron emission, which results in the production of positrons . These positrons interact with electrons in the surrounding tissue, leading to the emission of gamma rays . The gamma rays are detected by the PET scanner, which generates images of the distribution of the this compound labeled compound in the body .
Comparison with Similar Compounds
Fluorine-18 is unique among radioactive isotopes due to its favorable decay properties and ability to form stable bonds with carbon . This makes it particularly suitable for use in PET imaging. Other similar compounds include carbon-11, nitrogen-13, and oxygen-15, which are also used in PET imaging but have shorter half-lives compared to this compound . The longer half-life of this compound allows for more extended imaging sessions and the possibility of transporting the labeled compounds to facilities without a cyclotron .
Properties
CAS No. |
13981-56-1 |
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Molecular Formula |
FH |
Molecular Weight |
19.0089 g/mol |
IUPAC Name |
fluorane |
InChI |
InChI=1S/FH/h1H/i1-1 |
InChI Key |
KRHYYFGTRYWZRS-BJUDXGSMSA-N |
Isomeric SMILES |
[18FH] |
SMILES |
F |
Canonical SMILES |
F |
Synonyms |
18F radioisotope F-18 radioisotope Fluorine-18 |
Origin of Product |
United States |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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